molecular formula C23H29NO5 B4254294 [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone

[1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone

Cat. No. B4254294
M. Wt: 399.5 g/mol
InChI Key: DJZFXLIBNGLPRC-UHFFFAOYSA-N
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Description

[1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, also known as 2C-H or Nexus, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin, a chemist who was interested in creating novel psychoactive compounds. 2C-H has been used recreationally for its hallucinogenic properties, but it also has potential applications in scientific research.

Mechanism of Action

The mechanism of action of [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is not fully understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of this receptor by [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone leads to altered sensory perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone are similar to those of other hallucinogenic drugs. It can cause changes in perception, mood, and thought processes, as well as alterations in sensory perception such as visual and auditory hallucinations. These effects are thought to be due to the drug's interaction with the 5-HT2A receptor in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments include its relatively simple synthesis, its known mechanism of action, and its potential applications in the study of psychiatric disorders. However, there are also limitations to its use, such as its potential for abuse and the lack of research on its long-term effects.

Future Directions

There are several potential future directions for research on [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone and related compounds. These include further investigation into their therapeutic potential for the treatment of psychiatric disorders, as well as studies on their long-term effects and potential for abuse. Additionally, researchers may explore the development of new compounds with similar properties that could be used in scientific research or as potential therapeutics.

Scientific Research Applications

[1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has potential applications in scientific research due to its hallucinogenic properties. It has been used as a model compound to study the mechanism of action of hallucinogens and their effects on the brain. Researchers have also investigated the potential therapeutic effects of [1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone and related compounds for the treatment of various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-26-18-8-10-21(28-3)17(12-18)15-24-11-5-6-16(14-24)23(25)20-9-7-19(27-2)13-22(20)29-4/h7-10,12-13,16H,5-6,11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZFXLIBNGLPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
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[1-(2,5-dimethoxybenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone

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